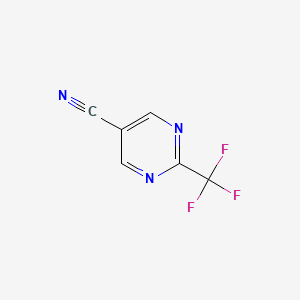

2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHQIRJJFLMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662757 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032229-36-9 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a key building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity, making this pyrimidine derivative a valuable scaffold in drug discovery. This document details the primary synthetic route, which involves the cyclocondensation of 2,2,2-trifluoroacetamidine with a suitable three-carbon synthon. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical process parameters and potential challenges.

Introduction: The Significance of the 2-(Trifluoromethyl)pyrimidine Scaffold

The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase the binding affinity of a molecule to its biological target. Consequently, 2-(trifluoromethyl)pyrimidine derivatives are highly sought-after intermediates in the development of novel therapeutics.[2] The addition of a cyano group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

Retrosynthetic Analysis and Key Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a convergent synthesis strategy. The pyrimidine ring can be disconnected into a two-carbon, one-nitrogen (N-C-N) fragment and a three-carbon (C-C-C) fragment. This approach is one of the most widely used methods for constructing pyrimidine rings.[3]

Figure 1: Retrosynthetic analysis of this compound.

The most viable N-C-N fragment is 2,2,2-trifluoroacetamidine , which provides the trifluoromethyl group at the desired position. The corresponding three-carbon synthon requires a cyano group at the central carbon and reactive electrophilic sites at the terminal carbons. A highly effective synthon for this purpose is 2-cyano-3-ethoxyacrolein , an enol ether derivative of 2-formylacetonitrile (cyanoacetaldehyde).

Mechanistic Insights into the Cyclocondensation Reaction

The core of the synthesis is a cyclocondensation reaction between trifluoroacetamidine and 2-cyano-3-ethoxyacrolein. This reaction proceeds through a series of nucleophilic addition and elimination steps, culminating in the formation of the aromatic pyrimidine ring.

Figure 2: Proposed mechanism for the synthesis of this compound.

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of trifluoroacetamidine onto the carbonyl carbon of 2-cyano-3-ethoxyacrolein. This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the enol ether carbon. Subsequent elimination of water and ethanol drives the reaction towards the formation of the stable aromatic pyrimidine ring. The reaction is often carried out in the presence of a base to facilitate the initial nucleophilic attack and subsequent elimination steps.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the key precursors and the final product.

Synthesis of 2,2,2-Trifluoroacetamidine Hydrochloride

Trifluoroacetamidine can be prepared from trifluoroacetamide. A common method involves the dehydration of trifluoroacetamide to trifluoroacetonitrile, followed by the addition of ammonia.[4] However, a more direct and safer laboratory-scale preparation involves the conversion of trifluoroacetamide to an imidoyl chloride, which is then reacted with ammonia.

Materials and Equipment:

-

Trifluoroacetamide

-

Triphenylphosphine

-

Carbon tetrachloride

-

Anhydrous ammonia

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and gas inlet

-

Magnetic stirrer

-

Ice bath

-

Dry ice/acetone condenser

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trifluoroacetamide (1 eq) and triphenylphosphine (1.1 eq) in anhydrous carbon tetrachloride.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct.

-

Carefully evaporate the solvent under reduced pressure to obtain the crude trifluoroacetimidoyl chloride.

-

Dissolve the crude product in anhydrous diethyl ether and cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution for 1-2 hours. A white precipitate of trifluoroacetamidine hydrochloride will form.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2,2,2-trifluoroacetamidine hydrochloride.

Synthesis of 2-Cyano-3-ethoxyacrolein

This key three-carbon synthon can be prepared from cyanoacetic acid via a multi-step procedure.

Materials and Equipment:

-

Cyanoacetic acid

-

Thionyl chloride

-

Ethanol

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Convert cyanoacetic acid to cyanoacetyl chloride by reacting with thionyl chloride.

-

React the cyanoacetyl chloride with ethanol to form ethyl cyanoacetate.

-

In a round-bottom flask, mix ethyl cyanoacetate (1 eq) with triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

-

Heat the mixture to reflux for 3-4 hours.

-

Carefully distill the reaction mixture under reduced pressure to obtain 2-cyano-3-ethoxyacrolein.

Synthesis of this compound

Materials and Equipment:

-

2,2,2-Trifluoroacetamidine hydrochloride

-

2-Cyano-3-ethoxyacrolein

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

To the sodium ethoxide solution, add 2,2,2-trifluoroacetamidine hydrochloride (1 eq) and stir for 15 minutes at room temperature to form the free base.

-

Add 2-cyano-3-ethoxyacrolein (1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Evaporate the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Summary

| Compound | Starting Materials | Key Reagents | Solvent | Yield (%) |

| 2,2,2-Trifluoroacetamidine HCl | Trifluoroacetamide | PPh3, CCl4, NH3 | Diethyl ether | 60-70 |

| 2-Cyano-3-ethoxyacrolein | Ethyl cyanoacetate | Triethyl orthoformate, Ac2O | None | 75-85 |

| This compound | 2,2,2-Trifluoroacetamidine HCl, 2-Cyano-3-ethoxyacrolein | NaOEt | Ethanol | 50-65 |

Table 1: Summary of synthetic protocols and typical yields.

Troubleshooting and Optimization

-

Low Yield of Trifluoroacetamidine: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the intermediate imidoyl chloride.

-

Incomplete Cyclocondensation: The reaction may require a stronger base or higher temperatures. Sodium hydride in an aprotic solvent like THF can be an alternative. The purity of the starting materials is also crucial.

-

Purification Challenges: The final product may contain impurities from side reactions. Careful optimization of the chromatographic conditions is necessary to obtain a highly pure product.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful cyclocondensation of trifluoroacetamidine with a suitable three-carbon electrophile. This guide provides a robust and well-documented protocol for obtaining this valuable building block. The insights into the reaction mechanism and potential challenges will aid researchers in optimizing the synthesis for their specific needs. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel drug candidates with improved pharmacological profiles.

References

- Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zordok, O. A. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as potent anticancer agents. Monatshefte für Chemie-Chemical Monthly, 152(6), 727-739.

- Al-Deeb, O. A., Al-Turkistani, A. A., & El-Emam, A. A. (2014). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Barakat, S. E. (2020). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of the Iranian Chemical Society, 17(7), 1735-1749.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and anticancer activity of some new pyrimidine-5-carbonitrile derivatives. Medicinal Chemistry Research, 25(5), 896-904.

- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2018). Design, synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives as potential anticancer agents. Bioorganic chemistry, 78, 269-281.

- Mahdy, H. A., Ayyad, R. R., & Osman, I. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827.

- Nasser, A. A., Eissa, I. H., Oun, M. R., El-Zahabi, M. A., Taghour, M. S., Belal, A., ... & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7854-7870.

- Qiu, X., Li, X., Liu, Y., Zhang, Y., & Liu, Z. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928394.

- Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(3), 503-522.

- Said, M. F., Ghorab, M. M., & Radwan, A. A. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865.

- A study of the synthesis of 20-trifluoromethyl pyrimidines. (1962).

- Preparation method of trifluoroacetamidine. CN102786440A.

- Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M950.

- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Journal of the Chinese Chemical Society, 55(4), 849-857.

- SYNTHESIS OF PYRIMIDINE DERIV

- Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. The Journal of organic chemistry, 74(21), 8480–8483.

- SYNTHESIS OF PYRIMIDINE DERIV

Sources

- 1. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a deep understanding of how molecular structure dictates physicochemical properties, and in turn, biological function. The compound 2-(Trifluoromethyl)pyrimidine-5-carbonitrile represents a confluence of three powerful structural motifs: the biologically ubiquitous pyrimidine ring, the metabolism-blocking trifluoromethyl group, and the polar, hydrogen-bonding cyano group.

The pyrimidine nucleus is a cornerstone of drug design, recognized as a "privileged structure" due to its presence in the essential biomolecules cytosine, thymine, and uracil.[1] This inherent biocompatibility, combined with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an ideal scaffold for interacting with a multitude of biological targets, leading to therapies in oncology, infectious diseases, and inflammation.[1][2][3]

The strategic incorporation of a trifluoromethyl (CF₃) group is an indispensable tool for optimizing drug-like properties.[4] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) confer enhanced metabolic stability, often protecting the molecule from degradation by cytochrome P450 enzymes.[4][5] Furthermore, the CF₃ group significantly increases lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.[6][7]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both compiled data and field-proven experimental protocols for its characterization. For drug development professionals, understanding these properties is the first step in harnessing the full potential of this versatile chemical scaffold.

Section 1: Core Molecular and Physical Properties

The foundational properties of a compound provide the initial parameters for its handling, formulation, and potential for chemical modification. This compound is a solid at room temperature, a characteristic influenced by the planar, aromatic pyrimidine ring and the strong dipole of the nitrile group.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1032229-36-9 | [8] |

| Molecular Formula | C₆H₂F₃N₃ | [8] |

| Molecular Weight | 173.10 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available. Expected to be a solid with a moderately high melting point, similar to related structures like 2-Chloro-5-(trifluoromethyl)pyrimidine (48-52 °C).[9] | - |

| Boiling Point | Data not available. | - |

Expert Insights: The Structural Causality

The combination of the flat pyrimidine ring and the highly polar trifluoromethyl and cyano groups creates a molecule with significant intramolecular and intermolecular electronic interactions. The electron-withdrawing nature of both substituents renders the pyrimidine ring electron-deficient. This has profound implications for its reactivity, pKa, and potential to engage in specific interactions, such as π-stacking or dipole-dipole forces, within a protein binding pocket.

Section 2: Lipophilicity and Solubility: The Keys to Bioavailability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), and aqueous solubility are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound must possess sufficient lipophilicity to cross biological membranes, yet retain enough aqueous solubility for dissolution and transport in the bloodstream.

| Property | Predicted Value | Rationale & Significance |

| LogP (Octanol/Water) | ~1.5 - 2.5 | The trifluoromethyl group is a major contributor to lipophilicity, with a Hansch-Fujita π constant of +0.88.[4][5] The pyrimidine ring and nitrile group add some polarity, but the overall character is expected to be moderately lipophilic, favoring membrane permeability. |

| Aqueous Solubility | Low to moderate | High lipophilicity from the CF₃ group and a likely crystalline solid-state will limit aqueous solubility. The nitrogen atoms in the pyrimidine ring and the cyano group can act as hydrogen bond acceptors, which will provide some level of solubility. |

Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

Caption: A standard shake-flask workflow for LogP determination.

Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Mix equal volumes of 1-octanol and purified water in a large separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation.

-

Compound Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent like acetonitrile or DMSO.

-

Partitioning: In a screw-cap vial, add a known volume of the water phase (e.g., 5 mL). Add a small, precise volume of the compound stock solution such that the final concentration is well within the linear range of the analytical method. Then, add an equal volume of the 1-octanol phase (5 mL).

-

Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for 1-2 hours at a controlled temperature (typically 25 °C).

-

Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and 1-octanol layers using a validated HPLC-UV method. A standard curve in each phase is required for accurate quantification.

-

Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Validation: Perform the experiment in triplicate. Run a control experiment with a compound of known LogP (e.g., caffeine) to validate the system.

Section 3: Acidity and Basicity (pKa): The Driver of In-Vivo Behavior

The pKa of a molecule dictates its ionization state at different physiological pH values, which profoundly impacts its solubility, receptor binding, and cell permeability. The pyrimidine core is basic, but this basicity is significantly influenced by the attached functional groups.

| Property | Predicted Value | Rationale & Significance |

| pKa (Basic) | ~ -1.0 to 1.0 | Pyrimidine itself has a pKa of 1.3. However, the strongly electron-withdrawing trifluoromethyl and cyano groups drastically reduce the electron density on the ring nitrogens, making them much less basic. A low pKa indicates the compound will be predominantly in its neutral, non-ionized form throughout the physiological pH range of the gut and blood (~1.5 to 7.4). This is generally favorable for passive diffusion across cell membranes. A related compound, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, has a predicted acidic pKa of 1.67, demonstrating the powerful electron-withdrawing effect.[10] |

Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa.

-

System Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Use a temperature-compensating probe.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., water with 10-20% methanol or DMSO to ensure solubility). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration (for basic pKa): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, a Gran plot can be used for more precise determination.

-

Self-Validation: The system is validated by titrating a known standard with a similar expected pKa (e.g., a substituted pyridine) to ensure the accuracy of the instrumentation and methodology.

Section 4: Implications for Drug Discovery and Development

The physicochemical properties of this compound make it a highly valuable building block for drug discovery programs, particularly in oncology and immunology where pyrimidine-based kinase inhibitors are prevalent.[11][12][13]

-

Metabolic Stability: The CF₃ group is a hard metabolic block, preventing oxidative metabolism at the 2-position of the pyrimidine ring. This leads to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[4][7]

-

Target Engagement: The electron-deficient pyrimidine ring and the cyano group can participate in crucial hydrogen bonding and dipole interactions within an enzyme's active site. The CF₃ group can form favorable van der Waals or halogen-bond interactions.[4]

-

Favorable PK/PD Profile: The predicted low basicity ensures the molecule remains largely neutral, facilitating good membrane permeability. The moderate lipophilicity helps balance absorption with acceptable aqueous solubility, avoiding issues like high plasma protein binding or sequestration in adipose tissue that can plague overly lipophilic compounds.

The following diagram illustrates the logical relationship between the structural features of the molecule, its resulting physicochemical properties, and their ultimate impact on key drug development attributes.

Caption: Impact of molecular features on properties and drug outcomes.

Conclusion

This compound is more than a simple chemical; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its physicochemical profile—characterized by high metabolic stability, moderate lipophilicity, and low basicity—is deliberately tailored to overcome common liabilities in drug development. By understanding and experimentally verifying these core properties, researchers can effectively leverage this building block to design and synthesize next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

- BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWPAQ8Qr0nmMbI7Y5VqoZIQWD6kFj2QmdJ4yYcHiMSBdONGcG2TwDefsUJUPVOkdjK6cpx8cq9MFSK4iVYJxoIOsA1igMSOR6te4JA3ZLPu-sXyGd7DnZkSYOX9DPlFA4XfFyN3hbc9HUg29rTQbLvOTgyDu4GIdttvLuN-0SFcj2kNcRfxz1ZG7PzFD-U0VDGFGuaxKpvo_ZtCw==]

- Shafiee, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100222. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJ4r-KX8UhodQzkqgQ30NC4TD0FyATnCHnAd6CJNjo7KntJmdEzpax8WES9ooiwU6ABgA1sl03t9FyDyJa4MAxSEUMyL3K8dwSeG0y5Q2Fu7KS-RkNsugS8agic_J60zgU_M8]

- BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQy0_VB7WW09qyLwYbWTsbqkknqoH-imPjV1LPxi-zSmLGFdAAZfYzPfgwqpJS2_H1vuuWZl-AB444f3rlsASwv8TJiog2MCaW4Y2Hjml7ksnceRluidcRDe5eZZLLPzf7X0RlhKMaqW7e5qO_v9j3Xx7XfACyN6NsuoUIRUE_UoP_TlbGXUJAw_lIf0D3nGlWTjOw63IDHUd7BH6rEjne2GY=]

- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8LmfYmx8h825Q7gw3d6l4fF1NNnQMH5yg6fNjh-MAjHWXpGbgU5GBRIejkKorPdiaSF9ytZK0-9eV12G-NN9tyyEZmqHkH4PifUseKoI94czYF9-zzrlCj6Nl2FaDsFngKm4mlkzQkQDpzSKorjYBm9T-7lQWAyH63JB9EWJukJArYpGEI71UKqHIec2JPHwZSqTsA6yj4Qc43MJvAqmVfVZrcqeB5i9GMJJRammin07xica]

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaS4CK0970UKyEbKNM6R_DYBA3l7cSCmlOmNIkORJVvbQ0AyoKjOmL4_8_3fPZUFZ-u2cHpQIwIiyPW2RDxAwak9zvk4N321wVjIJ-h5XMb1oeAaJ0p1PrNOl9OvYNbpKpekvhdL9BwWe0PEDJSrPfIfWoOXEFTOhcSHIm6O0ZvOhBl-xJ6izBIFGTr2eUb5fgzUKps1X0K7OBSzOT9dXLzj_kHhNXPCiWdlxNGnrfFmO73g6No5JjpqhKEZH8CvzHlP5VctnMOZwK]

- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5PmGBeadNOL53KHc11cSC0D3HzAnpQsTR3_hJQ-hUjJlhPUy6BnEEPYyvzaGUCSW0U-IAyINd-O1g5Cq-Axh_2SvtcqK8Px1mtzIR7pI9cbfXpf5l6Wur5yA09F6f2s_kzryPZZ26HxFc3Tr]

- ResearchGate. Marketed drugs containing the pyrimidine scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFCaWDT9paRHJvpakO1NJVInu0mtztxDX3Idni-e5Izb2iBaDwjZ0ncL7bAoXZNsLWAWjEO0QZbmyRPdtq-T-aXfATOogmTIUH3tDS3-utf2aS_gswfIxG0SY-zyJICbAJZVUh8YFuSPK1r2Ht-3IKjaiJnXzWh8ZRq0rheemmpz3LcfgwYEhCSItkj66CsgU_A5nRXT0-cqV6anVY6us=]

- BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk22Yv-717uqpW1UnBzWvIjvnqXZBCcqaj3a0q-TyR_UFPYjyMMxvtGrXVM3vDZpCQsEXJ-EKoWJX9cXgwENOPfLp5jDYgSHa0z0KIqHV3zfvcikCU_bcyuxoBTKAxwj6Sxjx03fuF3WUmX9ZD-tN2K-MIBFHmwet2MDH0QzX9c67JW7OAETOGOvzJWnH2RME74nuRcXI6p6R1l6YdnAOz]

- ResearchGate. Marketed pyrimidine scaffold containing drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw5osD6FVaalV3bx7UN0YKL1e_QPNCMTCB-b9wpeoOwKm69XeULta1u-6o1OjtQv9bOM2adlmpDjjDnh82qAzSbrwe-maHvpQHsLg4OoOS5QmEkI4cJiM5RquZnFS8bArYX2isSZresPKdNirjbapaDXJIJJ8xX-QY-d7-TLme3spnNv_70NuEMre1AUXJ5CR_0JgijPjj3VlaZA==]

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAX2FWj_LW9g7k7UIncIvju1Yzb2BNNTtUb9V4LuzUwBUV1wIM2di4a6bT4u14W3CzO2SPWzvLsMxWQ68kcPdGHeEUFOPI_eS4l2PgCaf4z6iV39wMFIrff99CQWCpxI5RooyxCNm0I7o9-q1RERTns9Au9N9cnSFhVQ0aao_wIrXCRJnzUb-nkJ37OzlTHIRUJ28w_wIwatvRQax77TCCTbdZbgG6b8zNEYUBVaQxY80dIEQ7nBW0CEifL0GDSNAD-tN5YapG13w9b72TuN7eG36vRQooZXtBr5zxmNSolMJLsEgI]

- BLDpharm. 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.

- Sinfoo Biotech. 2-trifluoromethyl-pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4-F4kBX8INQ9yAFR7-mqSsidlJ9FpEpdq3lMYIzqvgIX7L-x7UV1oWdw-RDKXw9Ij5qfptvwds2G329_Ps5EIIClO3DZVqWXukwHRTpTJ1ZuO1F3rWSKH9tS-DMlV7hCGX0g3mt7]

- Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75TeUISWmR_YNhtM24eXHSis1GVdfcfbAJtIUkudnmIvc5Lmh7blhc2auNgtXEM4V0gHuaQeD-NU_V3jVx8HahYMIJ7vtHm41iA3Wnxg7v2M6joTYAAKyCPgnHOXk1Iiai5nz]

- BLDpharm. 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGh2ydfZvILxsYvVstuKBIQeIaNuATmjyRipALeY7R2HHb_YztHaOHZlEsoPKXVXmmgsCAIh__OcSptZzBsFw04AokOOJSPxiFqa9od8AkNcoNw0qZhacgQjYr5spz2if432qo1418CteM]

- Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYCscT2un3DsFgP5yHQpjq5NhYnUmCsVn5_zQ_BdtXYEakbhwOpcN8hK4nJRuBqOIC5LFFjT6PAdXWgENeOjjo5SqQF83fc2WXyCkPeCYXRoaSyno4XsTZudSW6hS062a8-B8RlERy0_ap1VTKyk6KwHaka0zkHtiJ0AGP5O7bloRqUJ3rNsUSvtfnOZQKoVQGmYabiRA7mLb1zbOklipYEBJztxaC-Mgqvea5lT9Q0cPodSXXCNhi9qaNCfbCvxvZNZwzHR5iUzfd2gxa]

- PubChem. 2-(Trifluoromethyl)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPZjAWREzbXEPdepXQAM-t7G_N1tbAD_vwFIMk7i2bWsd0FKTvg7NQFQgIB0jqB2fjU6AQspvy6whg_tGGxh5WwFbJpvtj-NtFW7OkxVeow7wmFguxskdylNGcgg5b26ukPgXA0mDNtmI3kAq09AKwH66wo9nOcasUogkyx9iwi57v]

- Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103533. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5F-NAs21o5Rksus2-MgbB_BiabIbqk_5sBQEz42cSAAdwy173R1sk9w_rkcRagmNgK66-Ss6CSgDf9wEMS7eW1LfjtFq0wJ1YvnjDh8opHgF15Y0FiruL_AOiq3v4mqmBpn_f_3nGpGsJU4Tz3wk8WokTQfTInzj_YRWfLtfzLCbQ92qbI0xz_SStNw5jjhoYyaGIrtNP-m8v_Akg7lwT7UCm2Uz_Z2aIaA9k894iEMIZskh5s0qhWpbdg==]

- Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEiMizKa1g47a_n6IT0YKKF3XIwGh7EYKOcvzdf4mFr3ibB9usoBML_JMFjvMFUA3fkFdm-ZgCzg8k9EY21rPVwAC8WEdGy-Nd9DILk7l1fn6foxKU2CJJdYCtk7pc34RfvGSqZpoNFV2eVdx4Ol2NOVmVMFDWpOSBGZVJR9Uv_XyDPVpJSU104lXeUfk3GPxnTxnQEOoiQ7bRpHXEgEMKn37GasSetGy4xWd]

- ChemicalBook. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1RRcYXyK3RD242bu5Zps5F3DP9a1G3FSspQsHgAuQz8aQ8xpX9V5YY76a72GCJ0SsyGcLYgu-Uo9ZQZyFJjkhk72UXpMj4_R6-aUWp-Nf4yh7DhdlfrhL6iLnmYnGIh-t30QDVUvbHYk3XOhBepX3iCy0tfeb3VXKPoa4Ck=]

- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2aZkh2ScGR9CvzMlhtPeYoJYQ9MUCUkGvni_8ZClE7nqEfOOyUhnYb6Wdv7zkqnjqc5512nmvyVTw4NjBTnEiC9V1oBknNC0euz_PqOKdjtNhmho-igWvnG5CzKqsjDFDxQ660kohl9OvKL5il7qGDfsjQw==]

- Fares, M., et al. (2021). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. European Journal of Medicinal Chemistry, 223, 113645. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkQjmutWzL390wLFtqLLbaE1aRVSkzL-yLdjCFvTTJy3ec0PhTF6HFctHpwl1UFUwqEIodj6bvm0NJczR1kUOIwCQxA_N3DnMMwZWOD2tHZMyvSfGud6Tuthk7b4gAmcRMXNTo]

- Google Patents. (2020). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHvCDZEXBLt4uMKm9_i21BfjjG8TyTnUttIXAfvd3OcllvISADCoUCmxcBIQy5vU_a2RzIIGe-AC4K_es9Yt_1gVp4BvaODq9_Jd8MaaZPd2XOePSlgNkcuDoFVf4w2vg3WgGjK4zl94bI2EY=]

- ChemicalBook. 4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBONITRILE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzXo9yuDxfLVKcgF_9JJGu0zcGve-jYB27O6HyVZcxX9x0nWvpd3XGqBU6AvV83DqJFX4ZuUqW10hYpGJvfQKA7r9tCD3eRx6eKTnoADjFx3ebOX8FWmmsUkOdOMGJzELqSLVg0PbBeUUgqgu5PiTRJs3dY4GFLdJwj5OFj9qDA==]

- El-Hady, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(31), 14175-14191. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPbGIUT-iGP4OlXK19xzX7JTu60n81VXaZJhQKdbDSV_0C1xfAmZbUINskUEKYTwxKw-BdkqLLOKlqMLgE98Z8VWTQCShyjdj3Rqqzn6D54ZQNC2EkCSSS1wvUCVgLk3xSvw4_tNtlpuskmED77TdP1jDPrvws6wEs3Rp]

- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934571. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6sGYhMliXJWmU5eW-atqkrdXVJ2DQt_dr2ETPena2xXi7j7pYr0eh4hUx1j47wdq9CvvE757rLkkefnxKwzLScCBHwYrE3Ib1u-d3sw1VsFGFaApKRZ0EpBy25ihlFpp-Kk74M7C6EkS8Xu664R0rCVFPRf-21iN1Y9dqbvO0hO-ijRRGzur-Nk2tePnfPz7u]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBONITRILE,(CAS# 1032229-36-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 10. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 11. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in biologically relevant interactions. The strategic introduction of a trifluoromethyl group and a nitrile moiety, as seen in 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, bestows unique electronic properties that are highly sought after in the design of novel therapeutics. The trifluoromethyl group, a powerful electron-withdrawing substituent, can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. Simultaneously, the nitrile group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of this compound (CAS No. 1032229-36-9), a key building block for the synthesis of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the following key identifiers and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 1032229-36-9 | |

| Molecular Formula | C₆H₂F₃N₃ | [1] |

| Molecular Weight | 173.09 g/mol | [1] |

| Predicted Boiling Point | Data not available | |

| Predicted Melting Point | Data not available | |

| Predicted Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

| Predicted LogP | ~1.5 - 2.5 | Inferred from related structures |

Proposed Synthesis Pathway

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established chemical transformations of pyrimidine derivatives. A logical approach involves the synthesis of a key intermediate, 2-(trifluoromethyl)pyrimidin-5-ol, followed by the conversion of the hydroxyl group to the desired nitrile functionality. A potential alternative involves a Sandmeyer-type reaction from an amino precursor.

Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol Intermediate

A patented method describes the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol, which can serve as a crucial precursor.[2] The process involves the cyclization of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by subsequent reaction steps.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol [2]

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.

-

Heat the mixture to 160-180°C and maintain the reaction for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Add a pulping solvent (e.g., petroleum ether, n-hexane) to precipitate the solid product.

-

Filter and dry the solid to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

-

Step 2: Aromatization to 2-(Trifluoromethyl)pyrimidin-5-ol.

-

The intermediate from Step 1 is reacted with p-toluenesulfonyl chloride.

-

The resulting product is then treated with a base at room temperature to facilitate the elimination reaction and subsequent aromatization to yield 2-(trifluoromethyl)pyrimidin-5-ol.

-

Conversion of Hydroxyl to Nitrile Functionality

The conversion of a phenolic hydroxyl group to a nitrile is a well-established transformation in organic synthesis. A common method involves a two-step process: conversion of the hydroxyl group to a better leaving group, such as a triflate, followed by a palladium-catalyzed cyanation.

Proposed Experimental Protocol: Synthesis of this compound

-

Step 1: Triflation of 2-(Trifluoromethyl)pyrimidin-5-ol.

-

Dissolve 2-(trifluoromethyl)pyrimidin-5-ol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or pyridine.

-

Slowly add triflic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate intermediate.

-

-

Step 2: Palladium-Catalyzed Cyanation.

-

In a reaction vessel, combine the crude triflate intermediate, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a polar aprotic solvent (e.g., DMF, DMA).

-

Degas the reaction mixture and place it under an inert atmosphere.

-

Heat the reaction to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Proposed synthetic pathway for this compound.

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups renders the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The nitrile group can also undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this scaffold.

Caption: Key reactive sites and transformations of the core molecule.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyrimidine ring. Due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and nitrile groups, these protons will be significantly deshielded and appear at a high chemical shift (δ), likely in the range of 8.5-9.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the pyrimidine ring will be observed in the aromatic region, with their chemical shifts influenced by the attached substituents. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is predicted to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the key functional groups. A sharp, medium-intensity band around 2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.[4]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.[1] Fragmentation patterns are likely to involve the loss of HCN, F, and CF₃ radicals, which is characteristic of pyrimidine and trifluoromethyl-containing compounds.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives in various therapeutic areas.

-

Anticancer Agents: A significant body of research has focused on the development of pyrimidine-5-carbonitrile derivatives as potent anticancer agents. These compounds have been shown to target a variety of cancer-related proteins, including:

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Several series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of both wild-type and mutant forms of EGFR, a key driver in many cancers.[7][8]

-

Cyclooxygenase-2 (COX-2): Some derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and cancer progression.[9][10]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been achieved with novel pyrimidine-5-carbonitrile compounds.

-

-

Other Therapeutic Areas: The versatility of the pyrimidine-5-carbonitrile scaffold extends beyond oncology. Derivatives have been investigated for a range of other biological activities, including their potential as antiviral, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group, in particular, is a key feature in many modern agrochemicals, suggesting potential applications in this field as well.

Caption: Potential applications of the this compound scaffold.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its unique combination of a trifluoromethyl group and a nitrile moiety on a pyrimidine core provides a powerful platform for the design and synthesis of novel compounds with significant therapeutic potential. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established methodologies, and its properties and reactivity can be reliably predicted. The continued exploration of derivatives based on this scaffold holds great promise for the discovery of new and effective drugs to address a range of unmet medical needs, particularly in the area of oncology.

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(19), 4569–4576. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances, 12(45), 29599-29618. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances, 13(38), 26503-26523. [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(19), 4569–4576. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acids and Esters". (n.d.). Retrieved from [Link]

-

El-Sayed, S. A., El-Zahar, M. S., & Ali, S. A. E.-S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 1-13. [Link]

-

Makki, M. S. T., Bakhotmah, D. A., Abdel-Rahman, R. M., & El-Shahawy, M. M. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2(3), 311-320. [Link]

-

Aher, J. S., & Sonar, J. P. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7485. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Singh, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]

-

Sinfoo Biotech. (n.d.). 2-trifluoromethyl-pyrimidine-5-carbonitrile. Retrieved from [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7485. [Link]

-

2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. (2021). The Journal of Organic Chemistry, 86(24), 18073-18080. [Link]

-

Synthesis of pyrimidine 5‐carbonitrile derivatives. (n.d.). Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (2020).

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 3123. [Link]

-

Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (2012). International Journal of Organic Chemistry, 2, 311-320. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved from [Link]

-

Figure S6. 13 C NMR spectrum of the 6-(2-furyl)-2-methyl-4-trifluoromethylpyrimidine ( 3a ), CDCl . 3. (n.d.). Retrieved from [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 3123. [Link]

-

2-(METHYLTHIOL)-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE. (n.d.). In SpectraBase. Retrieved from [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2020). European Journal of Medicinal Chemistry, 191, 112151. [Link]

-

2-(Trifluoromethyl)pyridine. (n.d.). In SpectraBase. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2021). Molecules, 26(16), 4983. [Link]

-

Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). Retrieved from [Link]

-

21.03 Sandmeyer Reaction. (n.d.). Retrieved from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2021). Expert Opinion on Drug Discovery, 16(10), 1075-1078. [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. (2005). Organic Letters, 7(20), 4431-4433. [Link]

-

Name Reactions. (n.d.). Retrieved from [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). New Journal of Chemistry, 46(12), 5656-5674. [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic strategies, spectroscopic principles, and computational modeling, this document offers in-depth insights into the synthesis, structural characteristics, and potential applications of this molecule. Given the limited availability of direct experimental data in peer-reviewed literature, this guide integrates data from closely related analogues with theoretical predictions to provide a robust and scientifically grounded resource.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine scaffold is a foundational heterocyclic motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines have emerged as a promising class of compounds in the development of novel therapeutics, particularly in oncology and virology. This compound, with its unique substitution pattern, represents a key building block for the synthesis of more complex and potentially bioactive molecules.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach to the synthesis involves a multi-step reaction sequence, as depicted in the workflow below. This proposed pathway leverages commercially available starting materials and well-understood reaction mechanisms.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Predicted)

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trifluoroacetamidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the free base in situ.

-

Condensation: To the ethanolic solution of trifluoroacetamidine, add an equimolar amount of ethoxymethylenemalononitrile.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cyclization: Upon completion of the condensation, the reaction mixture is acidified with formic acid and heated to reflux.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic and Structural Characterization

Due to the absence of published experimental spectra for this compound, the following characterization data is predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

1H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets in the aromatic region corresponding to the protons on the pyrimidine ring. The proton at the C4 position is expected to be more deshielded than the proton at the C6 position due to the anisotropic effect of the adjacent nitrile group.

-

13C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrimidine ring carbons will be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile substituents.

| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| C2 | - | ~155 (q, 2JCF) |

| C4 | ~9.2 | ~160 |

| C5 | - | ~110 |

| C6 | ~9.0 | ~158 |

| CN | - | ~115 |

| CF3 | - | ~120 (q, 1JCF) |

Table 1: Predicted 1H and 13C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm-1, which is characteristic of a conjugated nitrile group.

-

C-F Stretches: Strong absorption bands are anticipated in the region of 1100-1300 cm-1, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

-

C=N and C=C Stretches: A series of medium to strong absorption bands are expected in the 1400-1600 cm-1 region, arising from the stretching vibrations of the pyrimidine ring.

Computational Molecular Modeling

In the absence of experimental X-ray crystallographic data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the three-dimensional structure and electronic properties of this compound. Geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*) can yield valuable insights into bond lengths, bond angles, and dihedral angles.

Caption: 2D representation of the molecular structure of this compound.

Predicted Molecular Geometry

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| C2-C(F3) | 1.50 |

| C-F | 1.35 |

| C5-C(N) | 1.44 |

| C≡N | 1.16 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 126 |

| C2-N3-C4 | 116 |

| N3-C4-C5 | 123 |

| C4-C5-C6 | 118 |

| C5-C6-N1 | 122 |

| C6-N1-C2 | 115 |

Table 2: Predicted key bond lengths and bond angles of this compound from DFT calculations.

The pyrimidine ring is predicted to be essentially planar. The trifluoromethyl group will likely adopt a staggered conformation relative to the pyrimidine ring to minimize steric hindrance.

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the design of inhibitors targeting various enzymes and receptors implicated in disease. The pyrimidine core can participate in hydrogen bonding interactions within protein binding sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic and electrostatic interactions. The nitrile group can also act as a hydrogen bond acceptor or be further functionalized.

Derivatives of pyrimidine-5-carbonitrile have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are important targets in cancer therapy. The trifluoromethyl group, in particular, can contribute to improved cell permeability and metabolic stability, key attributes for successful drug candidates.

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. While direct experimental data on its molecular structure is currently limited, this in-depth technical guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and computational modeling. The predicted synthetic route, spectroscopic data, and molecular geometry offer a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and synthesis of new pyrimidine-based compounds with enhanced biological activity.

References

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946592. [Link]

-

National Center for Biotechnology Information (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 26(16), 4973. [Link]

-

Jadhav, C. K., et al. (2014). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]

- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-

Spectroscopic and Structural Elucidation of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Technical Guide

Introduction

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups on the pyrimidine core, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering both predicted data based on established principles and detailed, field-proven protocols for its empirical analysis. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃N₃ | [1] |

| Molecular Weight | 173.10 g/mol | [1] |

| CAS Number | 1032229-36-9 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (expected to be a solid at room temperature) | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CDCl₃, acetone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its structure.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established computational methods and empirical data from analogous structures.

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Singlet | 1H | H-4 |

| ~9.0 | Singlet | 1H | H-6 |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~162 | C-4 |

| ~160 | C-6 |

| ~155 (quartet, JCF ≈ 35 Hz) | C-2 |

| ~120 (quartet, JCF ≈ 275 Hz) | CF₃ |

| ~115 | CN |

| ~110 | C-5 |

¹⁹F NMR (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~-68 | Singlet | CF₃ |

Interpretation and Rationale:

-

¹H NMR: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, with their downfield shift influenced by the electron-withdrawing effects of the trifluoromethyl and cyano groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a CF₃ group attached to an electron-deficient aromatic ring.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. c. Ensure complete dissolution; vortex or sonicate briefly if necessary.

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

3. Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans). c. ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a high-sensitivity nucleus, so fewer scans are generally needed.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Perform baseline correction. d. Integrate the peaks in the ¹H spectrum. e. Calibrate the chemical shift scale.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Data

The table below lists the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2230 | Medium-Strong | C≡N stretch (nitrile) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

Interpretation and Rationale:

-

The nitrile group (C≡N) is expected to show a sharp, characteristic absorption band around 2230 cm⁻¹.

-

The trifluoromethyl group (CF₃) will exhibit strong C-F stretching vibrations in the 1350-1100 cm⁻¹ region.

-

The pyrimidine ring will have several bands in the fingerprint region corresponding to C=C and C=N stretching vibrations.

-

Weak to medium intensity bands for aromatic C-H stretching are anticipated above 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary. b. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis: a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure using the built-in press to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Data Processing and Cleaning: a. The instrument software will automatically perform the background subtraction. b. If necessary, apply a baseline correction. c. Label the significant peaks in the spectrum. d. Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, heterocyclic compounds.

| m/z | Ion |

| 174.0328 | [M+H]⁺ |

| 196.0147 | [M+Na]⁺ |

Interpretation and Rationale:

-

In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the [M+H]⁺ ion, which will be the base peak.

-

Adducts with sodium ([M+Na]⁺) are also commonly observed, particularly if there are trace amounts of sodium salts present in the sample or solvent.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion, providing a high degree of confidence in the molecular formula.

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. b. A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation.

2. Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy. b. Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific compound.[2][3]

3. Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

4. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺) and any other significant adducts. b. If using HRMS, compare the measured exact mass to the theoretical mass for the expected elemental composition to confirm the molecular formula. c. If performing tandem MS (MS/MS), select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions to gain structural information. A plausible fragmentation pathway would involve the loss of HCN or CF₃.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition and interpretation. By integrating data from NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic building block. The methodologies described herein are robust and widely applicable to the characterization of a broad range of small organic molecules, serving as a valuable resource for the scientific community.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

PubChem. 2-(Trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Dietschreit, J. C. B., Wagner, A., Hellmich, U. A., Le, T. A., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8539-8543. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. [Link]

-

Kruve, A., Kaupmees, K., & Lõkov, M. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

-

Springer Nature. NMR Protocols and Methods. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Introduction

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the pyrimidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, stability, and biological activity. The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights for its application in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound, with CAS Number 1032229-36-9, is characterized by a pyrimidine ring substituted with a highly electron-withdrawing trifluoromethyl group at the 2-position and a cyano group at the 5-position.[8] This substitution pattern dictates the molecule's chemical behavior.

| Property | Value | Source |

| Molecular Formula | C6H2F3N3 | [8] |

| Molecular Weight | 173.0954 g/mol | [8] |

| CAS Number | 1032229-36-9 | [8] |

Reactivity Profile